molecular formula C20H12Cl2N2O4 B2865949 N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide CAS No. 313499-32-0

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide

Cat. No. B2865949
CAS RN: 313499-32-0
M. Wt: 415.23
InChI Key: ZYBTYXQXODBUQO-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide” is a chemical compound with the linear formula C20H13Cl2NO2 . It has a molecular weight of 370.238 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

“N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide” has a molecular weight of 370.238 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthetic Methodologies and Characterization

Regio- and Stereo-synthesis : A study described the regio- and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4 nitrobenzamide. The stereochemistry was confirmed via single crystal X-ray diffraction, demonstrating the precise control achieved in synthesizing such complex molecules (H. A. Samimi, 2016).

Crystal Structure and NMR Assignments : The crystal structure and NMR assignments provided in the study offer deep insights into the molecular configuration and the spatial arrangement of atoms within the compound, essential for understanding its chemical behavior and potential applications in further synthetic pathways.

Potential Therapeutic Uses

Anticancer Agents : Research on derivatives of benzimidazole, which share structural features with N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide, revealed that certain compounds exhibit significant cytotoxicity against human neoplastic cell lines. This suggests that structurally similar compounds could be explored for anticancer properties, highlighting the potential therapeutic applications of such molecules (Aurelio Romero-Castro et al., 2011).

Antibacterial Activity : Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives showed enhanced antibacterial efficacy compared to their ligand counterparts. This indicates the potential for developing novel antibacterial agents based on the chemical framework of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide and its analogs (S. Saeed et al., 2010).

Photophysical and Electrochemical Studies

Photophysical Properties : Studies involving nitrobenzamide derivatives and their photophysical behavior, such as the direct observation of acyl nitroso species in solution, could provide insights into the light-induced reactivity of N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide. Such investigations are crucial for applications in photodynamic therapy and the development of photosensitive materials (Andrew D. Cohen et al., 2003).

Electrochemical Behaviors : The electrochemical studies of benzoxazole compounds, which are structurally related to the target compound, highlight their potential in electrochemical sensors and devices. Understanding the electrochemical properties of such compounds can lead to innovations in chemical sensors and diagnostic tools (Bülent Zeybek et al., 2009).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBTYXQXODBUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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